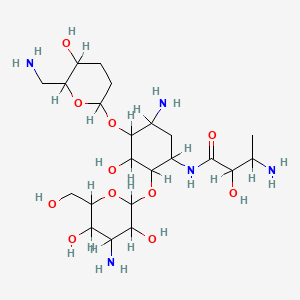
Ahb-kanamycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ahb-kanamycin A, also known as this compound, is a useful research compound. Its molecular formula is C22H43N5O11 and its molecular weight is 553.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established analytical techniques for identifying and quantifying Ahb-kanamycin A in complex biological matrices?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise quantification, ensuring calibration with certified reference standards .
- Validate methods by spiking matrices (e.g., serum, tissue homogenates) with known concentrations of this compound and calculating recovery rates (≥85% acceptable) .
- Include negative controls to rule out matrix interference and positive controls to confirm assay sensitivity .
Q. What experimental protocols are recommended for assessing this compound’s minimum inhibitory concentration (MIC) against resistant bacterial strains?
Methodological Answer:
- Follow CLSI guidelines for broth microdilution assays, using standardized bacterial inocula (e.g., 5 × 10⁵ CFU/mL) and serial dilutions of this compound .
- Include quality control strains (e.g., E. coli ATCC 25922) to validate assay conditions .
- Replicate experiments at least three times to account for biological variability, and report geometric mean MIC values with 95% confidence intervals .
Q. How can researchers ensure reproducibility in pharmacokinetic (PK) studies of this compound?
Methodological Answer:
- Standardize animal models (e.g., murine sepsis) with matched age, weight, and genetic background .
- Use ADaM-compliant datasets for PK/pharmacodynamic (PD) analysis, including time-concentration profiles and compartmental modeling parameters .
- Predefine acceptance criteria for inter-assay variability (e.g., ≤15% CV for AUC calculations) .
Advanced Research Questions
Q. How can structural modifications of this compound be systematically evaluated to overcome enzymatic resistance mechanisms?
Methodological Answer:
- Perform molecular docking studies to predict interactions between this compound derivatives and resistance enzymes (e.g., aminoglycoside acetyltransferases) .
- Synthesize analogs with targeted substitutions (e.g., 6′-OH group) and test MIC shifts against resistant isolates .
- Validate findings using isothermal titration calorimetry (ITC) to measure binding affinity changes .
Q. What strategies resolve contradictions in this compound’s efficacy data across in vitro vs. in vivo models?
Methodological Answer:
- Conduct meta-analyses to identify confounding variables (e.g., protein binding in serum, pH-dependent stability) .
- Design cross-validation experiments: Compare in vitro MICs with in vivo efficacy in neutropenic vs. immunocompetent models .
- Apply Hill’s criteria for causality to assess dose-response consistency across studies .
Q. How should researchers design experiments to investigate this compound’s off-target effects on eukaryotic ribosomes?
Methodological Answer:
- Use ribosome profiling (Ribo-seq) to map this compound’s binding to human mitochondrial vs. cytoplasmic ribosomes .
- Quantify off-target toxicity via cell viability assays (e.g., MTT) in human cell lines (e.g., HEK293) at therapeutic concentrations .
- Apply PICO framework: Define Population (specific cell types), Intervention (dose range), Comparison (untreated controls), Outcome (IC₅₀ values) .
Q. Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/EC₉₀ values .
- Report variability using error bars (SEM or SD) and assess significance via ANOVA with post-hoc Tukey tests .
- Address outliers using Grubbs’ test or robust statistical methods (e.g., median absolute deviation) .
Q. How can researchers validate transcriptomic data suggesting this compound-induced stress response pathways?
Methodological Answer:
- Triangulate RNA-seq findings with qRT-PCR (≥5 differentially expressed genes) and Western blotting for protein-level validation .
- Use STRING-DB to assess pathway enrichment (e.g., oxidative stress, unfolded protein response) and filter false positives (FDR <0.05) .
- Deposit raw data in public repositories (e.g., GEO) with MIAME-compliant metadata .
Q. Ethical & Methodological Considerations
Q. What frameworks ensure ethical rigor in preclinical studies of this compound?
Methodological Answer:
- Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification .
- Consult institutional review boards (IRBs) for protocols involving human-derived samples (e.g., primary cells) .
- Apply FINER criteria: Ensure research is Feasible, Interesting, Novel, Ethical, and Relevant .
Q. How should conflicting data on this compound’s nephrotoxicity be addressed in grant proposals?
Methodological Answer:
- Perform systematic reviews to identify knowledge gaps (e.g., species-specific toxicity thresholds) .
- Propose comparative studies using renal proximal tubule cells from humans vs. model organisms .
- Include contingency plans for alternative hypotheses (e.g., oxidative stress vs. mitochondrial dysfunction) .
Eigenschaften
CAS-Nummer |
117325-82-3 |
|---|---|
Molekularformel |
C22H43N5O11 |
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
3-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43N5O11/c1-7(24)15(30)21(34)27-9-4-8(25)19(37-13-3-2-10(29)11(5-23)35-13)18(33)20(9)38-22-17(32)14(26)16(31)12(6-28)36-22/h7-20,22,28-33H,2-6,23-26H2,1H3,(H,27,34) |
InChI-Schlüssel |
BNLLRXUMXDAIBY-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)N)O)O)OC3CCC(C(O3)CN)O)N)O)N |
Kanonische SMILES |
CC(C(C(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)N)O)O)OC3CCC(C(O3)CN)O)N)O)N |
Synonyme |
1-N-(3-amino-2-hydroxybutanoyl)-2',3'-dideoxykanamycin A 1-N-(3-amino-2-hydroxybutanoyl)-2',3'-dideoxykanamycin A, R,-(R*,R*)-isomer 1-N-(3-amino-2-hydroxybutanoyl)-2',3'-dideoxykanamycin A, S-(R*,R*)-isomer AHB-kanamycin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















